![molecular formula C10H17NO3Si B15167749 3-[2-(Trimethoxysilyl)ethyl]pyridine CAS No. 347187-86-4](/img/structure/B15167749.png)
3-[2-(Trimethoxysilyl)ethyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Trimethoxysilyl)ethyl]pyridine is an organosilicon compound with the molecular formula C10H17NO3Si. It is commonly used as a functional group conversion reagent in organic synthesis to modify the chemical properties of molecules. Additionally, it serves as a surface modifier to improve the wettability and adhesion of materials, making it valuable in coatings, adhesives, and dyes .
Métodos De Preparación
The synthesis of 3-[2-(Trimethoxysilyl)ethyl]pyridine typically involves the reaction of 2-(2-pyridyl)ethylamine with trimethoxysilane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a platinum complex, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 60-80°C and a reaction time of 12-24 hours .
Industrial production methods for this compound often involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
3-[2-(Trimethoxysilyl)ethyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.
Common reagents and conditions used in these reactions include solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-[2-(Trimethoxysilyl)ethyl]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for functional group transformations and as a surface modifier to enhance material properties.
Biology: The compound is employed in the modification of biomolecules and surfaces to improve biocompatibility and adhesion in biomedical devices.
Medicine: It is used in the development of drug delivery systems and as a component in diagnostic assays.
Industry: The compound is utilized in the production of coatings, adhesives, and dyes to improve their performance and durability
Mecanismo De Acción
The mechanism of action of 3-[2-(Trimethoxysilyl)ethyl]pyridine involves its ability to form covalent bonds with various substrates through the trimethoxysilyl group. This group can undergo hydrolysis to form silanol groups, which can then react with other functional groups on the substrate, leading to strong adhesion and modification of surface properties .
Comparación Con Compuestos Similares
3-[2-(Trimethoxysilyl)ethyl]pyridine can be compared with other similar compounds, such as:
2-(2-Pyridyl)ethyltrimethoxysilane: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
3-(Triethoxysilyl)propylamine: Another organosilicon compound with different alkoxy groups, used in similar applications but with different reactivity profiles
The uniqueness of this compound lies in its specific combination of the pyridine ring and trimethoxysilyl group, which provides distinct reactivity and surface modification capabilities .
Propiedades
Número CAS |
347187-86-4 |
|---|---|
Fórmula molecular |
C10H17NO3Si |
Peso molecular |
227.33 g/mol |
Nombre IUPAC |
trimethoxy(2-pyridin-3-ylethyl)silane |
InChI |
InChI=1S/C10H17NO3Si/c1-12-15(13-2,14-3)8-6-10-5-4-7-11-9-10/h4-5,7,9H,6,8H2,1-3H3 |
Clave InChI |
HDITXGQJOIRGQN-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCC1=CN=CC=C1)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


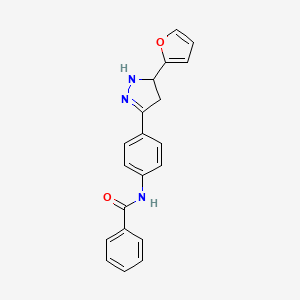
![(4R)-4-Methyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B15167684.png)
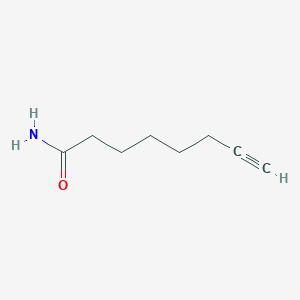
![3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B15167700.png)
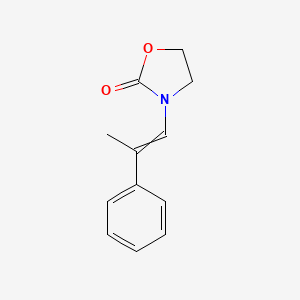
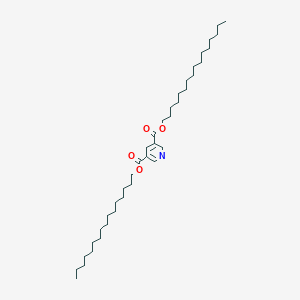
![5-[(Ethanesulfonyl)amino]pentanoic acid](/img/structure/B15167713.png)
![6-Hydroxy-9-[2-methoxy-4-(pyrrolidine-1-carbonyl)phenyl]-3H-xanthen-3-one](/img/structure/B15167715.png)
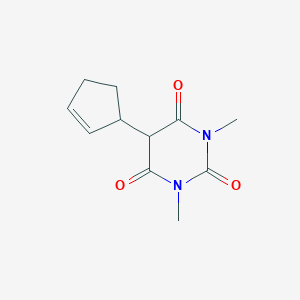
![2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro-](/img/structure/B15167725.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-phenylacetamide](/img/structure/B15167736.png)

![[3-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B15167743.png)
![Acetamide,2-[[1-(2,4-dimethoxyphenyl)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B15167752.png)
